OD36

Beschreibung

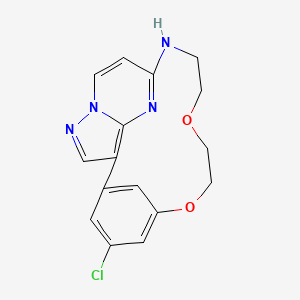

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSDBMVHAKWDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OD36

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 is a potent, cell-permeable, and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This macrocyclic compound demonstrates significant therapeutic potential in preclinical models of inflammatory diseases and fibrodysplasia ossificans progressiva (FOP). By targeting both the RIPK2 and ALK2 signaling pathways, this compound effectively modulates key drivers of inflammation and heterotopic ossification. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling cascades, quantitative biochemical and cellular activity, and detailed experimental protocols for key assays.

Introduction

This compound is a macrocyclic pyrazolopyrimidine derivative that has emerged as a significant research tool and potential therapeutic agent due to its dual inhibitory activity against RIPK2 and ALK2. RIPK2 is a crucial serine/threonine kinase that mediates signaling from the intracellular pattern recognition receptors NOD1 and NOD2, leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of the NOD2-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including Crohn's disease.

ALK2, also known as Activin A receptor type 1 (ACVR1), is a bone morphogenetic protein (BMP) type I receptor. Gain-of-function mutations in the ACVR1 gene are the primary cause of the rare and debilitating genetic disorder, fibrodysplasia ossificans progressiva (FOP), which is characterized by progressive heterotopic ossification. These mutations render the ALK2 receptor sensitive to activation by Activin A, leading to aberrant downstream Smad signaling and subsequent bone formation in soft tissues. This compound has been shown to potently inhibit both wild-type and mutant ALK2.

This guide will provide a detailed examination of the biochemical and cellular pharmacology of this compound, its impact on key signaling pathways, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pockets of RIPK2 and ALK2, thereby inhibiting their kinase activity. This dual inhibition leads to the downstream suppression of distinct signaling pathways critical for inflammatory responses and osteogenic differentiation.

Inhibition of the RIPK2 Signaling Pathway

In the context of innate immunity, bacterial muramyl dipeptide (MDP) is recognized by the intracellular sensor NOD2, which then recruits and activates RIPK2. The kinase activity of RIPK2 is essential for the subsequent activation of the NF-κB and MAPK signaling pathways. This compound directly inhibits the autophosphorylation of RIPK2, a critical step in its activation. This blockade prevents the downstream phosphorylation of IKKα/β and MAP kinases (p38, JNK, and ERK), ultimately leading to the suppression of pro-inflammatory gene expression.

Caption: this compound inhibits the MDP-induced RIPK2 signaling pathway.

Inhibition of the ALK2 Signaling Pathway

In FOP, a mutated ALK2 receptor is aberrantly activated by Activin A. This leads to the phosphorylation of the downstream signaling molecules Smad1 and Smad5. The phosphorylated Smad1/5 complex then associates with Smad4 and translocates to the nucleus, where it activates the transcription of osteogenic genes, such as ID1 and ID3, driving heterotopic bone formation. This compound inhibits the kinase activity of both wild-type and the constitutively active mutant ALK2 (R206H).[1] This inhibition prevents the phosphorylation of Smad1/5, thereby blocking the downstream signaling cascade that leads to osteogenic differentiation.[1]

Caption: this compound inhibits the Activin A-induced ALK2 signaling pathway.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| RIPK2 | Kinase Assay | 5.3 | - | [1] |

| ALK2 (wild-type) | Kinase Assay | 47 | 37 | [1] |

| ALK2 (R206H mutant) | Kinase Assay | 22 | - | [1] |

| ALK1 | Binding Assay | - | 90 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Stimulation | Assay | Endpoint | Concentration | Effect | Reference |

| KS483 | BMP-6 (50 ng/mL) | Western Blot | p-Smad1/5 | 0.1-1 µM | Efficient inhibition | [1] |

| FOP Endothelial Colony-Forming Cells (ECFCs) | Activin A | Gene Expression | ID-1 and ID-3 | 0.5 µM | Complete prevention of activation | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RIPK2.

Materials:

-

Recombinant human RIPK2 enzyme

-

ATP

-

Substrate peptide (e.g., LRRKtide)

-

This compound at various concentrations

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the RIPK2 enzyme to each well of a 384-well plate.

-

Add the this compound dilutions to the wells containing the enzyme and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro RIPK2 kinase assay.

MDP-Induced Peritonitis in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.

Materials:

-

C57BL/6 mice

-

Muramyl dipeptide (MDP)

-

This compound

-

Vehicle control (e.g., DMSO/saline)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)

Procedure:

-

Administer this compound (e.g., 6.25 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection.

-

After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of MDP (e.g., 100 µg per mouse).

-

At a defined time point post-MDP injection (e.g., 4 hours), euthanize the mice and perform peritoneal lavage by injecting and then collecting 5-10 mL of cold PBS.

-

Centrifuge the lavage fluid to pellet the cells.

-

Resuspend the cells in FACS buffer and count the total number of cells.

-

Stain the cells with fluorescently labeled antibodies against specific immune cell markers.

-

Analyze the stained cells by flow cytometry to quantify the number of neutrophils, lymphocytes, and other immune cell populations in the peritoneal cavity.

-

Compare the cell numbers between the this compound-treated and vehicle-treated groups to determine the effect of this compound on inflammatory cell recruitment.

Caption: Workflow for the MDP-induced peritonitis model in mice.

Inhibition of BMP-6-induced p-Smad1/5 in KS483 Cells

Objective: To assess the cellular activity of this compound in inhibiting ALK2-mediated signaling.

Materials:

-

KS483 cells (or other suitable cell line expressing ALK2)

-

Cell culture medium

-

This compound at various concentrations

-

Recombinant human BMP-6

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-Smad1/5, anti-total Smad1)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed KS483 cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with BMP-6 (e.g., 50 ng/mL) for a defined period (e.g., 30 minutes).

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against p-Smad1/5.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Smad1 as a loading control.

-

Quantify the band intensities to determine the level of p-Smad1/5 inhibition by this compound.

Conclusion

This compound is a potent and selective dual inhibitor of RIPK2 and ALK2 with significant activity in preclinical models of inflammation and heterotopic ossification. Its mechanism of action involves the direct inhibition of the kinase activities of these two key signaling proteins, leading to the suppression of downstream NF-κB/MAPK and Smad1/5 signaling pathways, respectively. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the fields of inflammatory diseases and FOP. Further investigation into the therapeutic potential of this compound and similar dual-target inhibitors is warranted.

References

OD36: A Comprehensive Technical Guide to a Dual RIPK2 and ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD36 is a potent, macrocyclic small molecule inhibitor that has garnered significant interest for its dual inhibitory activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This dual-action positions this compound as a valuable tool for investigating the signaling pathways governed by these kinases and as a potential therapeutic lead for a range of inflammatory diseases and genetic disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

This compound demonstrates high potency, with an IC50 of 5.3 nM for RIPK2.[1][2][3] It also effectively inhibits wild-type ALK2 and its constitutively active mutant ALK2 R206H, which is associated with the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP).[4][5] The inhibitory action of this compound stems from its potent binding to the ATP pocket of these kinases.[2]

This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in this compound. It consolidates key data and methodologies to facilitate further investigation into the therapeutic potential of this dual RIPK2 and ALK2 inhibitor.

Quantitative Data Presentation

The inhibitory activity of this compound against RIPK2, ALK2, and related kinases has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

| Target | Assay Type | Value | Reference |

| RIPK2 | IC50 | 5.3 nM | [1][2][3] |

| ALK2 (wild-type) | IC50 | 47 nM | [4][5] |

| ALK2 (R206H mutant) | IC50 | 22 nM | [4][5] |

| ALK2 | Kd | 37 nM | [4][5] |

| ALK1 | Kd | 90 nM | [4] |

| SIK2 | % Inhibition @ 100 nM | ~80% | [3][6] |

| ACVR2B | % Inhibition @ 100 nM | ~80% | [3] |

| ACVRL1 | % Inhibition @ 100 nM | ~80% | [3] |

Table 1: Biochemical Activity of this compound

| Cell Line | Assay | Stimulant | Effect | Concentration | Reference |

| KS483 | p-Smad1/5 inhibition | BMP-6 (50 ng/mL) | Efficient inhibition | 0.1-1 µM | [4][5] |

| FOP Endothelial Colony-Forming Cells (ECFCs) | p-Smad1/5, ID-1, and ID-3 inhibition | Activin A | Complete prevention of activation | 0.5 µM | [4][5] |

| ATDC-5 (overexpressing ALK2 R206H) | Chondrogenic & Osteogenic Differentiation | Activin A | Inhibition | 0.5 µM | [5] |

| Mouse Model | MDP-induced peritonitis | Muramyl dipeptide (MDP) | Reduced neutrophil and lymphocyte infiltration | 6.25 mg/kg (i.p.) | [5][6] |

Table 2: Cellular and In Vivo Activity of this compound

Signaling Pathways

This compound exerts its effects by inhibiting two distinct signaling pathways: the NOD2-RIPK2 pathway involved in innate immunity and inflammation, and the ALK2-SMAD pathway critical for bone and tissue development.

RIPK2 Signaling Pathway

The NOD2 receptor, upon recognition of bacterial muramyl dipeptide (MDP), recruits and activates RIPK2. This leads to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines. This compound, by binding to the ATP pocket of RIPK2, blocks its kinase activity and subsequent downstream signaling.

References

The Role of OD36 in Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 is a potent and selective dual inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This technical guide provides an in-depth overview of the role of this compound in modulating inflammatory signaling pathways, with a primary focus on its well-characterized inhibitory action on RIPK2. By targeting RIPK2, a critical kinase in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling cascade, this compound effectively curtails downstream inflammatory responses, including the activation of NF-κB and MAPK pathways. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects from in vitro and in vivo studies, and provides comprehensive experimental protocols for key assays used to characterize its activity. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's function and its potential as a therapeutic agent for inflammatory diseases.

Introduction to this compound and its Target: RIPK2

This compound is a small molecule compound identified as a highly effective inhibitor of RIPK2, a key serine/threonine-tyrosine kinase involved in the innate immune system.[1] RIPK2 serves as an essential downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2.[2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[2] This process is crucial for clearing bacterial infections; however, dysregulation of the NOD2-RIPK2 signaling axis has been implicated in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease (IBD), arthritis, and multiple sclerosis.[1]

This compound also exhibits inhibitory activity against ALK2, a member of the bone morphogenetic protein (BMP) receptor family.[3] However, its role in inflammatory signaling has been predominantly studied through its potent effects on RIPK2.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of RIPK2.[4] It binds to the ATP-binding pocket of the kinase domain of RIPK2, thereby preventing the transfer of a phosphate group from ATP to its substrates.[4] This inhibition of RIPK2's kinase activity is the primary mechanism by which this compound blocks downstream inflammatory signaling. By preventing the autophosphorylation and activation of RIPK2, this compound effectively halts the recruitment and activation of downstream signaling components, leading to a reduction in the inflammatory response.[5]

Quantitative Data on this compound Activity

The inhibitory potency and effects of this compound have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| RIPK2 | Radiometric Kinase Assay | IC50 | 5.3 nM | [3] |

| ALK2 | Kinase Assay | IC50 | 47 nM | [3] |

| ALK2 R206H (mutant) | Kinase Assay | IC50 | 22 nM | [3] |

Table 2: In Vivo Efficacy of this compound in a Muramyl Dipeptide (MDP)-Induced Peritonitis Mouse Model

| Treatment Group | Dosage | Parameter | Result | Reference |

| Vehicle | - | Neutrophil Infiltration | Baseline | [4] |

| This compound | 6.25 mg/kg (intraperitoneal) | Neutrophil Infiltration | Significant reduction | [4] |

| Vehicle | - | Lymphocyte Infiltration | Baseline | [4] |

| This compound | 6.25 mg/kg (intraperitoneal) | Lymphocyte Infiltration | Reduction | [4] |

Table 3: Effect of this compound on RIPK2-Dependent Gene Expression

| Gene Target | Treatment | Fold Change (relative to vehicle) | Reference |

| Slc26a | This compound | Decreased | |

| Marcksl1 | This compound | Decreased | |

| Rasgrp1 | This compound | Decreased |

Signaling Pathways Modulated by this compound

The primary inflammatory signaling pathway inhibited by this compound is the NOD1/NOD2-RIPK2 pathway.

NOD1/NOD2-RIPK2 Signaling Pathway

Upon activation by bacterial peptidoglycans, NOD2 recruits and activates RIPK2. This leads to the activation of the TAK1 complex, which in turn activates two major downstream pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically p38 and ERK). Both pathways culminate in the transcription of genes encoding pro-inflammatory cytokines and chemokines. This compound directly inhibits the kinase activity of RIPK2, thereby blocking the activation of both the NF-κB and MAPK signaling cascades.

Experimental Protocols

In Vitro RIPK2 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound on RIPK2.

-

Reagents and Materials:

-

Recombinant human RIPK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (stock solution, e.g., 10 mM)

-

[γ-³²P]ATP

-

This compound (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing RIPK2 enzyme and MBP substrate in Kinase Assay Buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Muramyl Dipeptide (MDP)-Induced Peritonitis in Mice

This in vivo model is used to assess the anti-inflammatory effects of this compound.

-

Animals:

-

C57BL/6 mice (8-12 weeks old)

-

-

Reagents:

-

Muramyl dipeptide (MDP)

-

This compound (formulated for intraperitoneal injection)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD3 for T-lymphocytes, anti-B220 for B-lymphocytes)

-

-

Procedure:

-

Administer this compound (6.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Thirty minutes after treatment, induce peritonitis by i.p. injection of MDP (100 µg in PBS).

-

After a set time (e.g., 4 hours), euthanize the mice.

-

Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and gently massaging the abdomen.

-

Collect the peritoneal fluid.

-

Centrifuge the fluid to pellet the cells.

-

Resuspend the cells in FACS buffer.

-

Stain the cells with fluorescently labeled antibodies against immune cell markers.

-

Analyze the cell populations by flow cytometry to quantify the infiltration of neutrophils and lymphocytes.

-

Western Blot Analysis of NF-κB and MAPK Signaling

This protocol is to assess the effect of this compound on the activation of downstream signaling pathways.

-

Cell Culture and Treatment:

-

Use a relevant cell line, such as human monocytic THP-1 cells.

-

Differentiate THP-1 cells into macrophage-like cells using PMA.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with a NOD2 agonist, such as MDP, for various time points.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated forms of IκBα (a marker of NF-κB activation), p38, and ERK, as well as antibodies for the total proteins as loading controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Experimental Workflow for In Vivo Peritonitis Model

Conclusion

This compound is a valuable research tool for investigating the role of RIPK2 in inflammatory signaling. Its high potency and selectivity make it a suitable candidate for studying the downstream consequences of RIPK2 inhibition. The data presented in this guide demonstrate the efficacy of this compound in attenuating inflammatory responses both in vitro and in vivo. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of targeting the RIPK2 pathway in various inflammatory and autoimmune diseases. Future studies may focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy in a broader range of preclinical disease models.

References

The Multi-Kinase Inhibitor Dasatinib: A Technical Overview of its Discovery, Chemical Properties, and Mechanism of Action

Foreword

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has marked a pivotal turning point. These agents, designed to interfere with specific signaling pathways that drive tumor growth and survival, have transformed the treatment paradigm for various malignancies. This technical guide provides a comprehensive overview of Dasatinib (formerly BMS-354825), a potent, orally bioavailable second-generation tyrosine kinase inhibitor. We will delve into the discovery and development of this compound, its detailed chemical and physical properties, and its multifaceted mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Dasatinib's core attributes.

Discovery and Development

Dasatinib was developed by Bristol-Myers Squibb as a dual inhibitor of the Bcr-Abl fusion protein and the Src family of kinases.[1] The impetus for its development was the emergence of resistance to the first-generation Bcr-Abl inhibitor, imatinib, in patients with chronic myeloid leukemia (CML).[1] The goal was to create a more potent inhibitor that could overcome imatinib resistance mutations and also target other key oncogenic pathways.

Initial screening efforts focused on identifying compounds with potent inhibitory activity against both Bcr-Abl and Src kinases. Dasatinib emerged as a lead candidate due to its high potency and favorable pharmacokinetic profile.[2] Preclinical studies demonstrated its ability to inhibit the proliferation of cell lines expressing both wild-type and imatinib-resistant forms of Bcr-Abl.[2] Following successful preclinical evaluation, Dasatinib entered clinical trials and was first approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) in patients with resistance or intolerance to imatinib.[3]

Chemical Properties

Dasatinib is a synthetic small molecule with the chemical name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide.[4] Its chemical structure is characterized by a central aminothiazole carboxamide core linked to a 2-chloro-6-methylaniline group and a substituted pyrimidine ring.

Caption: Chemical structure of Dasatinib.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| Molecular Formula | C22H26ClN7O2S | [5] |

| Molecular Weight | 488.01 g/mol | [5] |

| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | [4] |

| CAS Number | 302962-49-8 | [5] |

| Appearance | White to off-white powder | - |

| Solubility | Poorly soluble in water, soluble in DMSO | [6] |

| pKa | Not available | - |

Mechanism of Action: Inhibition of Key Signaling Pathways

Dasatinib exerts its therapeutic effects by inhibiting multiple tyrosine kinases that are critical for the proliferation and survival of cancer cells. Its primary targets are the Bcr-Abl fusion protein and the Src family of kinases.[1]

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, a hallmark of CML, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[7] Dasatinib binds to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the pro-proliferative and anti-apoptotic signals.[8]

Caption: Dasatinib inhibits the Bcr-Abl signaling pathway.

Src Family Kinase Signaling Pathway

The Src family of kinases are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell growth, adhesion, and migration.[9] Overexpression and activation of Src kinases are frequently observed in various solid tumors and are associated with metastasis and poor prognosis. Dasatinib inhibits Src kinases, thereby disrupting these oncogenic signaling cascades.[10]

Caption: Dasatinib inhibits the Src signaling pathway.

Kinase Inhibition Profile

Dasatinib is a multi-targeted kinase inhibitor with activity against a broad range of kinases. Its inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

| Kinase Target | IC50 (nM) | Reference |

| Abl | <1 | [1] |

| Src | 0.8 | [1] |

| Lck | 1.1 | [1] |

| Yes | 0.4 | [1] |

| c-Kit | 79 | [1] |

| PDGFRβ | 28 | [1] |

| EphA2 | 30 | [1] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of Dasatinib against various kinases can be determined using an in vitro kinase assay. The following is a general protocol outline:

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

-

Reagent Preparation:

-

Recombinant human kinase is diluted in kinase buffer to the desired concentration.

-

A specific peptide substrate for the kinase is prepared in kinase buffer.

-

Dasatinib is serially diluted in DMSO to create a range of concentrations.

-

ATP is prepared at a concentration near its Km for the specific kinase.

-

-

Assay Reaction:

-

The kinase, substrate, and Dasatinib (or DMSO for control) are added to the wells of a microplate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

-

-

Detection:

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

-

-

Data Analysis:

-

The percentage of kinase inhibition for each Dasatinib concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay

The effect of Dasatinib on the proliferation of cancer cell lines can be assessed using a variety of cell-based assays. The following is a general protocol for a colorimetric assay (e.g., MTT or XTT).

Detailed Steps:

-

Cell Seeding:

-

Cancer cells (e.g., K562 for CML) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11]

-

-

Compound Treatment:

-

Dasatinib is serially diluted in cell culture medium to achieve the desired final concentrations.

-

The medium in the cell plates is replaced with the medium containing the various concentrations of Dasatinib or vehicle control (e.g., DMSO).[11]

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]

-

-

Cell Viability Measurement:

-

A colorimetric reagent (e.g., MTT or XTT) is added to each well.[13]

-

The plates are incubated for an additional period to allow for the conversion of the reagent by viable cells into a colored product.

-

The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

The percentage of cell growth inhibition is calculated for each Dasatinib concentration relative to the vehicle control.

-

The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.[11]

-

Conclusion

Dasatinib is a potent multi-kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of CML and Ph+ ALL, particularly in patients who have developed resistance to imatinib. Its ability to target both the Bcr-Abl oncoprotein and the Src family of kinases underscores its broad therapeutic potential. This technical guide has provided a detailed overview of the discovery, chemical properties, and mechanism of action of Dasatinib, offering valuable insights for researchers and clinicians in the field of oncology. Further research continues to explore the full spectrum of Dasatinib's activity and its potential applications in other malignancies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Granulesindia – We are committed to excellence and driven by innovation every day. [granulesindia.com]

- 6. tsijournals.com [tsijournals.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. aacrjournals.org [aacrjournals.org]

OD36: A Technical Guide for Research in Murine Models of Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. The pathogenesis of UC is complex, involving genetic predisposition, environmental factors, and a dysregulated immune response to gut microbiota. A key signaling pathway implicated in the inflammatory cascade of IBD is the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway. Specifically, NOD2 activation and its downstream effector, Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), play a crucial role in initiating and perpetuating intestinal inflammation.

OD36 is a potent and selective inhibitor of RIPK2, making it a valuable research tool for investigating the role of the NOD2-RIPK2 signaling axis in the pathophysiology of ulcerative colitis.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical murine models of UC, with a focus on the dextran sulfate sodium (DSS)-induced colitis model.

Mechanism of Action: Targeting the NOD2-RIPK2 Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of RIPK2.[1] In the context of ulcerative colitis, the NOD2 pathway is activated by bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP), which are recognized by the intracellular sensor NOD2. This recognition leads to the recruitment and activation of RIPK2. Activated RIPK2, in turn, initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-12, which are central to the inflammatory process in UC. By inhibiting RIPK2, this compound effectively blocks this inflammatory cascade at a critical juncture.

Signaling Pathway Diagram

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Application in Murine Models of Ulcerative Colitis: The DSS Model

The dextran sulfate sodium (DSS)-induced colitis model is a widely used and robust model that recapitulates many of the clinical and histopathological features of human ulcerative colitis. Administration of DSS in the drinking water of mice induces epithelial barrier dysfunction, leading to the infiltration of luminal antigens and subsequent inflammation. This model is particularly useful for evaluating the efficacy of therapeutic agents targeting innate immune responses.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in a DSS-induced colitis model is as follows:

Caption: Experimental workflow for testing this compound in DSS-induced colitis.

Experimental Protocols

DSS-Induced Acute Colitis

-

Animals: 8-10 week old C57BL/6 mice are commonly used.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.

-

This compound Administration: Based on in vivo studies with this compound in other inflammatory models, a starting dose of 6.25 mg/kg administered via intraperitoneal (i.p.) injection once daily can be used.[1] A dose-response study is recommended to determine the optimal dose for the colitis model. Treatment can be initiated concurrently with DSS administration or in a therapeutic regimen after the onset of clinical signs.

-

Control Group: A vehicle control group (the solvent used to dissolve this compound) should be run in parallel.

-

Monitoring:

-

Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency, and the presence of blood in the stool (see Table 1).

-

Body Weight: Monitored and recorded daily.

-

-

Endpoint Analysis (typically day 7-10):

-

Colon Length and Weight: The entire colon is excised, and its length and weight are measured.

-

Histopathology: The distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring should be performed by a blinded pathologist (see Table 2).

-

Cytokine Analysis: Colon tissue can be homogenized for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, can be measured in colon tissue homogenates.

-

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment and control groups.

Table 1: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | None | Normal | None |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose Stools | Faint blood streak |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

Table 2: Histological Scoring of Colitis

| Parameter | Score | Description |

| Inflammation | 0 | None |

| 1 | Mild infiltration of inflammatory cells | |

| 2 | Moderate infiltration | |

| 3 | Severe infiltration with edema | |

| Crypt Damage | 0 | Intact crypts |

| 1 | Loss of the basal one-third of crypts | |

| 2 | Loss of the basal two-thirds of crypts | |

| 3 | Entire crypt loss with epithelial ulceration | |

| Extent of Injury | 0 | None |

| 1 | Focal | |

| 2 | Multifocal | |

| 3 | Diffuse |

Table 3: Representative Quantitative Data for an Effective RIPK2 Inhibitor in DSS-Induced Colitis (Hypothetical Data)

| Treatment Group | DAI (Day 7) | Colon Length (cm) | Histological Score | TNF-α (pg/mg tissue) |

| Vehicle Control | 3.5 ± 0.4 | 6.2 ± 0.3 | 8.1 ± 0.7 | 150 ± 25 |

| This compound (low dose) | 2.1 ± 0.3 | 7.5 ± 0.4 | 4.5 ± 0.6 | 85 ± 15 |

| This compound (high dose) | 1.2 ± 0.2 | 8.8 ± 0.2 | 2.1 ± 0.4 | 40 ± 10 |

| Healthy Control | 0 | 9.5 ± 0.2 | 0 | 20 ± 5 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the NOD2-RIPK2 signaling pathway in the pathogenesis of ulcerative colitis. Its high potency and selectivity for RIPK2 allow for targeted investigation of this inflammatory cascade. The DSS-induced colitis model provides a robust and clinically relevant system for evaluating the in vivo efficacy of this compound. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to design and execute rigorous preclinical studies to further characterize the therapeutic potential of targeting RIPK2 in ulcerative colitis. Further studies are warranted to generate specific quantitative efficacy data for this compound in this model to fully assess its potential as a therapeutic agent.

References

An In-depth Technical Guide to OD36 in Multiple Sclerosis Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the compound OD36, a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Emerging research has highlighted the therapeutic potential of targeting the NOD-like receptor (NLR) signaling pathway in inflammatory diseases, including multiple sclerosis (MS). This compound has demonstrated significant promise in preclinical studies by effectively modulating this pathway. This document details the mechanism of action of this compound, presents key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: RIPK2

This compound is a small molecule inhibitor identified for its potent activity against RIPK2, a critical downstream kinase in the NOD1 and NOD2 signaling pathways.[1][2][3] These pathways are integral to the innate immune response, recognizing bacterial peptidoglycans and initiating inflammatory signaling. In the context of multiple sclerosis, dysregulation of this pathway is believed to contribute to the chronic inflammation that drives neurodegeneration. By inhibiting RIPK2, this compound effectively curtails the downstream activation of NF-κB and MAPK signaling, thereby reducing the production of pro-inflammatory cytokines.[1]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the RIPK2 kinase domain. Its binding to the ATP pocket prevents the autophosphorylation of RIPK2, a crucial step in its activation. This inhibition subsequently blocks the recruitment and activation of downstream signaling components, leading to a reduction in the inflammatory response.

Signaling Pathway

The NOD2 signaling pathway, which is inhibited by this compound, can be visualized as follows:

Quantitative Data

The following tables summarize the key quantitative data for this compound from published studies.

| Parameter | Value | Assay Type | Reference |

| RIPK2 IC50 | 5.3 nM | In vitro Kinase Assay | [1] |

| ALK2 Kd | 37 nM | In vitro Binding Assay | |

| ALK2 IC50 | 47 nM | In vitro Kinase Assay | |

| ALK2 R206H IC50 | 22 nM | In vitro Kinase Assay | |

| ALK1 Kd | 90 nM | In vitro Binding Assay |

| Model | Dosage | Effect | Reference |

| MDP-induced Peritonitis (mice) | 6.25 mg/kg (i.p.) | - Reduced recruitment of inflammatory cells (neutrophils and lymphocytes) to the peritoneum.- Decreased expression of RIPK2-specific genes and inflammatory cytokines/chemokines. | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a compound like this compound results in a decrease in the FRET signal.

Materials:

-

RIPK2 enzyme

-

LanthaScreen™ Eu-anti-pTyr (PY20) antibody

-

Fluorescein-labeled poly(GT) substrate

-

ATP

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

TR-FRET Dilution Buffer

-

This compound (or other test compounds)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer A to a 4x final concentration.

-

Kinase/Antibody Mixture Preparation: Prepare a 4x stock of RIPK2 enzyme and Eu-anti-pTyr (PY20) antibody in Kinase Buffer A.

-

Substrate/ATP Mixture Preparation: Prepare a 4x stock of fluorescein-labeled poly(GT) substrate and ATP in Kinase Buffer A.

-

Assay Assembly:

-

Add 5 µL of the 4x compound dilution to the assay plate.

-

Add 5 µL of the 4x kinase/antibody mixture to the plate.

-

Add 10 µL of the 4x substrate/ATP mixture to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Add 10 µL of a 2x stop/detection solution containing EDTA in TR-FRET Dilution Buffer. Incubate for an additional 30 minutes at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at 520 nm (terbium donor) and 665 nm (fluorescein acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 520 nm) and plot against the compound concentration to determine the IC50 value.

Cellular NOD2 Signaling Assay (HEK-Blue™ hNOD2 Cells)

This assay utilizes a HEK293 cell line stably co-transfected with human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter. Activation of NOD2 by its ligand, muramyl dipeptide (MDP), leads to NF-κB activation and subsequent SEAP expression, which can be quantified colorimetrically.

Materials:

-

HEK-Blue™ hNOD2 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Muramyl Dipeptide (MDP)

-

This compound (or other test compounds)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hNOD2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with MDP (100 ng/mL) and incubate for 24 hours.

-

SEAP Detection:

-

Collect 20 µL of the cell culture supernatant.

-

Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.

-

Add the 20 µL of supernatant to the detection medium.

-

-

Incubation and Measurement: Incubate the plate at 37°C and monitor the color change (purple/blue). Read the absorbance at 620-655 nm at various time points (e.g., 1-4 hours).

-

Data Analysis: Normalize the results to untreated controls and plot the inhibition of SEAP activity against the compound concentration to determine the IC50 value.

In Vivo MDP-Induced Peritonitis Model

This model assesses the ability of a compound to inhibit inflammation in vivo. Intraperitoneal injection of MDP induces the recruitment of inflammatory cells to the peritoneal cavity.

Materials:

-

C57BL/6 mice

-

Muramyl Dipeptide (MDP)

-

This compound

-

Vehicle control (e.g., DMSO/saline)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS + 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-CD45, anti-Ly6G, anti-F4/80)

Procedure:

-

Animal Dosing: Administer this compound (6.25 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.

-

Inflammation Induction: 30 minutes after compound administration, inject MDP (100 µg) i.p.

-

Peritoneal Lavage: After 4-6 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.

-

Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

-

Flow Cytometry:

-

Centrifuge the lavage fluid to pellet the cells.

-

Resuspend the cells in FACS buffer.

-

Stain the cells with fluorescently labeled antibodies to identify different immune cell populations (e.g., neutrophils, macrophages).

-

Acquire the data on a flow cytometer.

-

-

Data Analysis: Analyze the flow cytometry data to quantify the number and percentage of different immune cell populations recruited to the peritoneum. Compare the results between the vehicle-treated and this compound-treated groups.

Visualizations

Experimental Workflow: In Vivo Peritonitis Model

Conclusion

This compound is a potent and selective inhibitor of the RIPK2 kinase, a key mediator of NOD1/2 signaling. The data presented in this guide demonstrate its ability to effectively block this inflammatory pathway in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a valuable resource for researchers investigating the therapeutic potential of RIPK2 inhibition in multiple sclerosis and other inflammatory diseases. Further research into the efficacy of this compound and similar compounds in relevant disease models is warranted.

References

OD36: A Macrocyclic Kinase Inhibitor with Therapeutic Potential for Fibrodysplasia Ossificans Progressiva

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues.[1][2] The underlying cause of FOP is a recurrent activating mutation in the ACVR1 gene, which encodes the ALK2 protein, a BMP type I receptor. This mutation leads to aberrant signaling in response to activin A, driving chondrogenesis and subsequent bone formation. OD36 is a novel, potent, and selective macrocyclic kinase inhibitor of ALK2 that has shown promise in preclinical studies as a potential therapeutic agent for FOP. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a macrocyclic inhibitor that potently binds to the ATP-binding pocket of the ALK2 kinase.[3] Its macrocyclic structure contributes to a high degree of selectivity for ALK2 over other closely related kinases.[1][2] The primary mechanism of action of this compound in the context of FOP is the inhibition of the mutated ALK2 receptor (ALK2 R206H). In FOP, the mutated ALK2 receptor gains a neofunctional response to Activin A, leading to the phosphorylation of Smad1/5/8 and the subsequent activation of downstream signaling pathways that drive chondrogenic and osteogenic differentiation.[1] this compound effectively blocks this aberrant signaling cascade.

A cocrystal structure of this compound in complex with ALK2 reveals that it interacts with the kinase hinge residue His286, occupying a larger area within the ATP pocket compared to other inhibitors like LDN-193189, which contributes to its enhanced selectivity.[1]

Signaling Pathway

The signaling pathway initiated by Activin A in FOP and the inhibitory action of this compound are depicted in the following diagram.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ALK2 R206H) | 22 nM | Enzymatic Assay | [3] |

| IC50 (Wild-Type ALK2) | 47 nM | Enzymatic Assay | [3] |

| Kd (ALK2) | 37 nM | Binding Assay | [3] |

| Kd (ALK1) | 90 nM | Binding Assay | [3] |

| IC50 (RIPK2) | 5.3 nM | Enzymatic Assay | [3] |

Table 2: In Vitro Inhibition of Downstream Signaling and Differentiation

| Experiment | Treatment | Result | Cell Line | Reference |

| p-Smad1/5 Inhibition | This compound (0.5 µM) | Complete prevention of Activin A-induced p-Smad1/5 | FOP Endothelial Colony-Forming Cells (ECFCs) | [3] |

| Gene Target Inhibition | This compound (0.5 µM) | Prevention of Activin A-induced ID-1 and ID-3 expression | FOP ECFCs | [3] |

| Chondrogenic Differentiation | This compound (0.5 µM) | Potent inhibition of Activin A-induced chondrogenesis | ATDC5 cells overexpressing ALK2 R206H | [1] |

| Osteogenic Differentiation | This compound (0.5 µM) | Efficient blockade of Activin A-induced osteogenesis | FOP ECFCs | [1] |

Table 3: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Treatment | Key Findings | Reference |

| Acute Peritonitis Mouse Model | This compound (6.25 mg/kg, i.p.) | - Inhibited recruitment of inflammatory cells (neutrophils and lymphocytes) to the peritoneum.- Decreased expression of RIPK2-specific genes and inflammatory cytokines/chemokines. | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Chondrogenic Differentiation Micromass Assay in ATDC5 Cells

This assay assesses the potential of a compound to inhibit chondrogenesis.

Materials:

-

ATDC5 cells stably overexpressing ALK2 R206H

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

ITS (Insulin-Transferrin-Selenium) supplement

-

Recombinant human Activin A

-

This compound

-

Alcian Blue solution (1% in 0.1 N HCl)

-

Guanidine hydrochloride (6M)

Protocol:

-

Culture ATDC5-ALK2 R206H cells in DMEM/F-12 supplemented with 5% FBS.

-

Prepare a cell suspension at a concentration of 1 x 107 cells/mL.

-

Create micromass cultures by spotting 20 µL drops of the cell suspension onto the center of wells in a 24-well plate.

-

Allow cells to attach for 2 hours at 37°C.

-

Gently add 500 µL of DMEM/F-12 with 5% FBS to each well.

-

After 24 hours, replace the medium with DMEM/F-12 containing 5% FBS, 1X ITS, and the respective treatments: Activin A (50 ng/mL) with either DMSO (vehicle control) or this compound (0.5 µM).

-

Incubate the cells for 21 days, with a medium change every 3-4 days.

-

Alcian Blue Staining:

-

Wash the micromasses with PBS.

-

Fix with 10% formalin for 1 hour.

-

Stain with 1% Alcian Blue in 0.1 N HCl for 4 hours.

-

Wash extensively with distilled water.

-

-

Quantification of Alcian Blue Staining:

-

Add 500 µL of 6M guanidine hydrochloride to each well.

-

Incubate on a shaker for 6 hours to extract the stain.

-

Measure the absorbance of the extracted dye at 620 nm.

-

Osteogenic Differentiation of FOP Endothelial Colony-Forming Cells (ECFCs)

This protocol evaluates the effect of this compound on the osteogenic differentiation of patient-derived cells.

Materials:

-

FOP ECFCs

-

Endothelial Growth Medium-2 (EGM-2)

-

Osteogenic differentiation medium (DMEM, 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, 100 nM dexamethasone)

-

Recombinant human Activin A

-

This compound

-

Alizarin Red S solution

Protocol:

-

Culture FOP ECFCs in EGM-2.

-

Seed cells in a 24-well plate at a density of 5 x 104 cells/well.

-

Once confluent, switch to osteogenic differentiation medium.

-

Treat the cells with Activin A (50 ng/mL) in the presence or absence of this compound (0.5 µM).

-

Culture for 14-21 days, changing the medium every 3 days.

-

Alizarin Red S Staining:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Stain with 2% Alizarin Red S (pH 4.2) for 30 minutes.

-

Wash with distilled water to remove excess stain.

-

Visualize and quantify the calcium deposits.

-

Western Blot for Phospho-Smad1/5

This method is used to assess the inhibition of the downstream signaling of the ALK2 receptor.

Materials:

-

FOP ECFCs

-

Serum-free medium

-

Recombinant human Activin A

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1/5

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Seed FOP ECFCs and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat with this compound (0.5 µM) for 1 hour.

-

Stimulate with Activin A (50 ng/mL) for 30-60 minutes.

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

Experimental and Logical Flow

The evaluation of this compound's potential in treating FOP follows a logical progression from target engagement to cellular and in vivo functional outcomes.

Conclusion

This compound is a promising preclinical candidate for the treatment of FOP. Its high potency and selectivity for the mutated ALK2 receptor, coupled with its demonstrated ability to inhibit the key pathological processes of chondrogenesis and osteogenesis in FOP patient-derived cells, provide a strong rationale for its further development. The detailed experimental protocols and data presented in this guide are intended to support the ongoing research and development efforts aimed at bringing a much-needed therapy to individuals with FOP.

References

OD36: A Dual Inhibitor of RIPK2 and ALK2 for Inflammatory Diseases and Fibrodysplasia Ossificans Progressiva

A Technical Whitepaper on the History and Development of a Novel Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: OD36 is a potent, macrocyclic dual kinase inhibitor targeting Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin A Receptor Like Type 1 (ALK2, also known as ACVR1). Its development represents a significant advancement in the pursuit of targeted therapies for inflammatory conditions and the rare genetic disorder, Fibrodysplasia Ossificans Progressiva (FOP). This document provides an in-depth overview of the history, mechanism of action, and development of this compound, including quantitative data, experimental methodologies, and key signaling pathways.

Introduction

Kinase inhibitors have emerged as a cornerstone of modern pharmacology, offering targeted therapeutic interventions for a multitude of diseases. This compound is a novel macrocyclic small molecule that has demonstrated high potency against two key kinases involved in distinct but significant pathological processes: RIPK2 and ALK2.

-

RIPK2 is a crucial serine/threonine kinase in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway. This pathway is integral to the innate immune response, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases.

-

ALK2 is a bone morphogenetic protein (BMP) type I receptor. Gain-of-function mutations in the ALK2 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification.

The dual inhibitory activity of this compound positions it as a unique therapeutic candidate with the potential to address unmet medical needs in both inflammatory diseases and FOP.

History and Discovery

The development of this compound arose from research efforts to identify potent and selective kinase inhibitors. While the specific details of the initial synthesis of this compound are not extensively published in publicly available literature, its characterization as a dual RIPK2 and ALK2 inhibitor was first detailed in significant studies. Research published in 2014 by Tigno-Aranjuez et al. highlighted this compound's potent inhibition of RIPK2 and its efficacy in an in vivo model of inflammation. Subsequent work by Sánchez-Duffhues et al. in 2019 further characterized its activity against ALK2, particularly in the context of FOP.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both RIPK2 and ALK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of phosphate from ATP to their respective substrates, thereby blocking downstream signaling.

Inhibition of the RIPK2 Signaling Pathway

In the NOD2 signaling cascade, the binding of muramyl dipeptide (MDP) to NOD2 triggers the recruitment and autophosphorylation of RIPK2. Activated RIPK2 then polyubiquitinates and activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines. This compound inhibits the initial autophosphorylation of RIPK2, thus preventing the activation of NF-κB and the downstream inflammatory response.

Inhibition of the ALK2 Signaling Pathway

In FOP, a recurring mutation (R206H) in the ALK2 protein leads to its hyperactivation in response to ligands such as Activin A. This aberrant signaling results in the phosphorylation of SMAD proteins (SMAD1/5/8), which then form a complex with SMAD4 and translocate to the nucleus to induce the expression of osteogenic genes, leading to heterotopic bone formation. This compound inhibits the kinase activity of both wild-type and the hyperactive R206H mutant of ALK2, thereby blocking SMAD phosphorylation and the downstream osteogenic cascade.

The Impact of OD36 on Downstream NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 is a potent, dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Its primary impact on the NF-κB signaling pathway is mediated through the robust inhibition of RIPK2, a critical kinase in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound on downstream NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Introduction to this compound and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammation, immunity, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[3] This allows the NF-κB heterodimer, typically p65/p50, to translocate to the nucleus and initiate the transcription of target genes.

This compound has emerged as a powerful small molecule inhibitor of RIPK2, a serine/threonine kinase that is essential for NF-κB activation downstream of the pattern recognition receptors NOD1 and NOD2.[1] NOD1 and NOD2 are intracellular sensors that recognize bacterial peptidoglycans, and their activation triggers a signaling cascade that is critically dependent on RIPK2. This compound has been shown to effectively block RIPK2 autophosphorylation and the subsequent activation of both NF-κB and MAPK signaling pathways.[3]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

| Target | Assay Type | IC50 / EC50 | Reference |

| RIPK2 | Biochemical Kinase Assay | 5.3 nM | --INVALID-LINK-- |

| ALK2 | Biochemical Kinase Assay | 47 nM | --INVALID-LINK-- |

| ALK2 (R206H mutant) | Biochemical Kinase Assay | 22 nM | --INVALID-LINK-- |

| NF-κB Activation (cellular) | SEAP Reporter Assay | 0.8 nM (Ponatinib, a potent RIPK2 inhibitor) | [4] |

Note: The EC50 for this compound in a cellular NF-κB reporter assay is not explicitly available in the searched literature. The value for Ponatinib, another potent type II RIPK2 inhibitor, is provided as a reference for the expected potency in a cellular context.[4]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action in the NF-κB pathway is the direct inhibition of RIPK2's kinase activity. This intervention prevents the downstream signaling events that are necessary for the activation of the IKK complex and the subsequent release of NF-κB.

References

- 1. Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparing OD36 Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[1][2] Its ability to modulate inflammatory signaling pathways makes it a valuable tool in drug development and life sciences research.[2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for various in vitro and in vivo applications.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. This compound is a macrocyclic compound that functions as an ATP-competitive inhibitor.[4][5] The hydrochloride salt of this compound is also commercially available and exhibits similar inhibitory activity.[6][7]

Table 1: Physicochemical and Inhibitory Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 367.23 g/mol (hydrochloride) | [7] |

| Formula | C₁₆H₁₅ClN₄O₂・HCl | [7] |

| Purity | ≥98% | [7] |

| IC₅₀ (RIPK2) | 5.3 nM | [1][4][6] |

| IC₅₀ (ALK2) | 47 nM | [1][6][8] |

| IC₅₀ (ALK2 R206H) | 22 nM | [1][6][8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | ≥10 mg/mL; up to 100 mM | [7][8][9] |

| Ethanol | Up to 5 mM; slightly soluble (0.1-1 mg/mL) | [7][8] |

Mechanism of Action: Dual Inhibition of RIPK2 and ALK2 Signaling

This compound exerts its biological effects by inhibiting the kinase activity of both RIPK2 and ALK2.[2]

-

RIPK2 Inhibition: RIPK2 is a key signaling molecule in the NOD-like receptor (NLR) pathway, which is involved in innate immunity and inflammation.[2] Upon activation, RIPK2 undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways.[3] this compound binds to the ATP-binding pocket of RIPK2, preventing its autophosphorylation and subsequent downstream signaling, thereby reducing inflammation.[1][3]

-

ALK2 Inhibition: ALK2, also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor.[10] Mutations in ALK2 are associated with fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by ectopic bone formation.[8] this compound inhibits both wild-type and mutant ALK2, blocking downstream Smad1/5 phosphorylation and subsequent osteogenic differentiation.[1][6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound from a solid powder using DMSO as the solvent.

Materials:

-

This compound powder (hydrochloride salt, M.W. = 367.23 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.67 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[1]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.[5]

Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired concentration.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Prepare working solutions fresh for each experiment by diluting the stock solution immediately before use.

-

When diluting, add the this compound stock solution to the aqueous buffer or medium while vortexing to ensure rapid and uniform mixing and to prevent precipitation.

Example Dilution Calculation:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:

-

Use the formula: C₁V₁ = C₂V₂

-

(10 mM) x V₁ = (10 µM) x (1 mL)

-

(10,000 µM) x V₁ = (10 µM) x (1000 µL)

-

V₁ = (10 x 1000) / 10,000 = 1 µL

-

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

In Vivo Applications

For in vivo studies, this compound has been administered via intraperitoneal (i.p.) injection.[3][11] The formulation for in vivo use may require a different solvent system to ensure solubility and biocompatibility. One published study used a vehicle for in vivo administration, although the exact composition was not detailed.[3] A suggested formulation for in vivo use involves a multi-step dissolution process.[4]

Table 3: Example In Vivo Formulation [4]

| Component | Proportion |

| This compound in DMSO (e.g., 66 mg/mL stock) | 5% |

| PEG300 | 40% |

| Tween80 | 5% |

| ddH₂O | 50% |

Note: This formulation should be prepared fresh and used immediately. The suitability of any in vivo formulation should be empirically determined for the specific animal model and experimental conditions.

Quality Control and Stability

-

Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitates are observed, warm the vial to 37°C and vortex to redissolve.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting is the most effective way to manage this.[1]

-

Long-Term Stability: Stock solutions in DMSO are reported to be stable for up to 3 months when stored at -20°C.[5] For longer-term storage, -80°C is recommended.

Safety Precautions

-

Handle this compound powder in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

By following these guidelines, researchers can ensure the consistent and effective use of this compound in their experiments, leading to reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. RIPK2抑制剂,this compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. OD 36 hydrochloride | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]

- 8. glpbio.com [glpbio.com]

- 9. RIPK2 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for OD36 Administration in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on the administration and dosage of OD36 for in vivo mouse studies. The information is intended to guide researchers in designing and executing preclinical studies involving this dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase-2 (ALK2).

Introduction

This compound is a potent small molecule inhibitor of RIPK2 and ALK2, with an IC50 of 5.3 nM for RIPK2. Its ability to modulate inflammatory signaling pathways makes it a compound of interest for various therapeutic areas. This document outlines the established protocols for its use in murine models, summarizes the available quantitative data, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The primary source of in vivo data for this compound comes from a study on a muramyl dipeptide (MDP)-induced peritonitis mouse model. The key quantitative findings from this study are summarized in the table below.

| Parameter | Details | Reference |

| Animal Model | C57BL/6 mice | [1] |

| Disease Model | MDP-induced acute peritonitis | [1] |

| Dosage | 6.25 mg/kg | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | [1] |

| Treatment Schedule | Single dose administered 30 minutes prior to MDP challenge | [1] |

| Observed Effects | - Inhibition of inflammatory cell recruitment to the peritoneum (neutrophils and lymphocytes)- Decreased expression of RIPK2-specific genes- Reduced expression of inflammatory cytokine and chemokine genes | [1] |